L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is a peptide composed of seven amino acids Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like NHS esters or carbodiimides can be used for functional group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate signaling pathways, enzymatic activities, or structural functions within cells. The exact molecular targets and pathways depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- **L-Seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-glutamyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threoninamide trifluoroacetate
- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu
Uniqueness
L-Tyrosyl-L-seryl-L-seryl-L-asparaginyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets and pathways, making it valuable for various research and industrial applications.
Properties
CAS No. |
923003-03-6 |
---|---|
Molecular Formula |
C33H51N9O14 |
Molecular Weight |
797.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C33H51N9O14/c1-15(2)9-20(29(51)37-19(7-8-25(35)47)28(50)42-24(14-45)33(55)56)38-30(52)21(11-26(36)48)39-31(53)23(13-44)41-32(54)22(12-43)40-27(49)18(34)10-16-3-5-17(46)6-4-16/h3-6,15,18-24,43-46H,7-14,34H2,1-2H3,(H2,35,47)(H2,36,48)(H,37,51)(H,38,52)(H,39,53)(H,40,49)(H,41,54)(H,42,50)(H,55,56)/t18-,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
ASJDFFNVHRGUNC-LQDRYOBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.